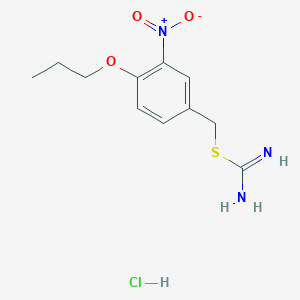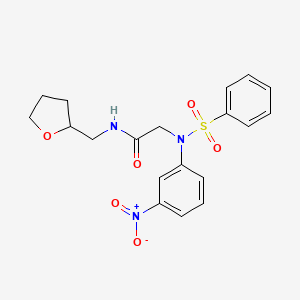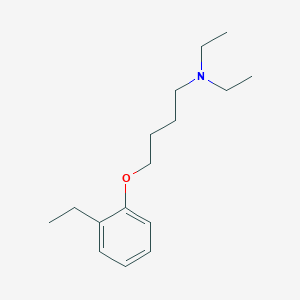
N,N-diethyl-4-(2-ethylphenoxy)-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-(2-ethylphenoxy)-1-butanamine, commonly known as DEEP, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. DEEP is a selective agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is involved in the regulation of neurotransmitter systems in the brain.
Mechanism of Action
DEEP acts as a selective agonist for N,N-diethyl-4-(2-ethylphenoxy)-1-butanamine, which is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. Activation of N,N-diethyl-4-(2-ethylphenoxy)-1-butanamine by DEEP leads to the modulation of dopamine and serotonin systems in the brain, which are involved in the regulation of mood, motivation, and reward. DEEP has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
DEEP has been shown to have anxiolytic and antidepressant effects in animal models. In addition, DEEP has been found to increase locomotor activity and induce hyperthermia in mice, indicating its potential as a psychostimulant. DEEP has also been found to enhance cognitive function in rats, suggesting its potential as a cognitive enhancer.
Advantages and Limitations for Lab Experiments
DEEP has several advantages for lab experiments, including its high purity and selectivity for N,N-diethyl-4-(2-ethylphenoxy)-1-butanamine. However, DEEP has limited solubility in water, which may limit its use in certain experiments. In addition, DEEP has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Future Directions
Future research on DEEP could focus on its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and cognitive impairment. In addition, further studies are needed to determine the safety and efficacy of DEEP in humans. Other future directions could include the development of more selective and potent N,N-diethyl-4-(2-ethylphenoxy)-1-butanamine agonists, as well as the investigation of the role of N,N-diethyl-4-(2-ethylphenoxy)-1-butanamine in other physiological processes. Overall, DEEP has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of DEEP involves the reaction of 2-ethylphenol with diethylamine in the presence of butyraldehyde. The resulting product is then purified through recrystallization to obtain DEEP in its pure form. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production of DEEP for research purposes.
Scientific Research Applications
DEEP has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. N,N-diethyl-4-(2-ethylphenoxy)-1-butanamine agonists have been shown to modulate dopamine and serotonin systems in the brain, which are involved in the regulation of mood, motivation, and reward. DEEP has been found to have anxiolytic and antidepressant effects in animal models, indicating its potential as a treatment for anxiety and depression.
properties
IUPAC Name |
N,N-diethyl-4-(2-ethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-4-15-11-7-8-12-16(15)18-14-10-9-13-17(5-2)6-3/h7-8,11-12H,4-6,9-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWZEDFTEIYENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N'-(4-nitrophenyl)urea](/img/structure/B5223158.png)
![5-(2-fluorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5223164.png)
![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5223181.png)
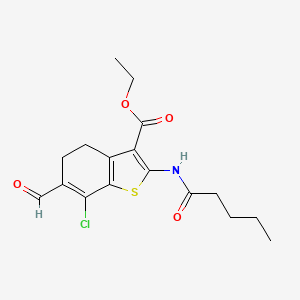
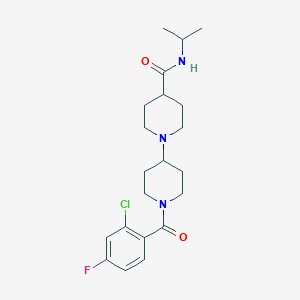
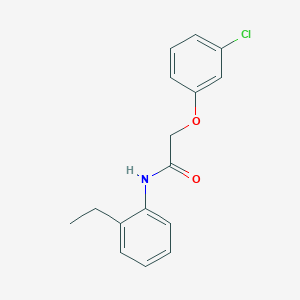
![3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5223223.png)
![methyl 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-prolinate](/img/structure/B5223238.png)
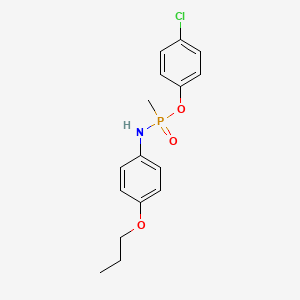
![2-[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5223251.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5223257.png)
![11-(3,4-dimethoxyphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5223260.png)
